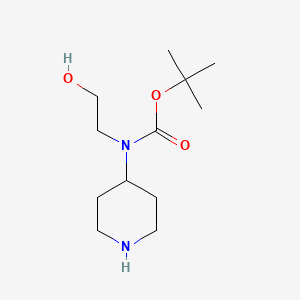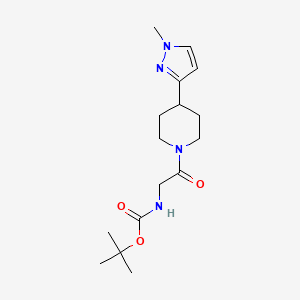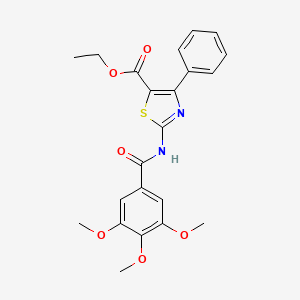![molecular formula C20H17N3O4S B2964275 N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 958587-39-8](/img/structure/B2964275.png)
N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the compound from simpler starting materials. The synthesis process often involves multiple steps, each with its own reaction conditions and catalysts.Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. This can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. This can include reactions where the compound is formed (synthesis reactions), reactions where the compound is broken down (decomposition reactions), or reactions where the compound reacts with other substances (reaction mechanisms).Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and reactivity. These properties can be determined through various laboratory tests.Applications De Recherche Scientifique
Antimycobacterial Activity
Specific Scientific Field
Medicinal Chemistry and Drug Discovery
Summary of the Application
Tuberculosis (TB) remains a global health challenge caused by Mycobacterium tuberculosis. The emergence of multidrug-resistant (MDR) strains and the synergy with HIV in immunocompromised patients necessitate the discovery of new drugs to shorten therapy duration. Heterocyclic compounds have shown antimycobacterial activity, motivating researchers to design novel agents.
Methods of Application
The compound was synthesized via cyclocondensation of N-arylideneisonicotinohydrazide derivatives (imine Schiff’s bases) with thiolactic acid. Initial compounds were obtained by reacting isoniazid with appropriate benzaldehyde. The structures of the title compounds were confirmed using IR, 1H NMR, and mass spectroscopy data.
Results
All synthesized compounds exhibited antimycobacterial activity against M. tuberculosis H37Rv strain. Compound 2g demonstrated the highest activity, although all tested compounds were less active than standard drugs streptomycin (MIC value of 6.25 μg/mL) and isoniazid (MIC value of 3.125 μg/mL) .
Bioactive Heterocyclic Compounds
Specific Scientific Field
Medicinal Chemistry and Pharmacology
Summary of the Application
4-Thiazolidinone derivatives, including the studied compound, belong to nitrogen- and sulfur-containing heterocyclic compounds. These compounds exhibit various biological activities, such as antibacterial, antifungal, antiviral, anticancer, and antioxidant properties.
Methods of Application
Researchers can explore the compound’s potential as a lead structure for designing novel bioactive agents. Structural modifications can be made to enhance specific activities or selectivity.
Results
While the compound itself may not be a drug candidate, its scaffold provides a starting point for further optimization and development of bioactive molecules .
Organic Solar Cells
Specific Scientific Field
Materials Science and Photovoltaics
Summary of the Application
Organic solar cells (OSCs) are promising for renewable energy conversion. Researchers investigate novel materials to enhance OSC efficiency. The compound’s structure suggests potential as a donor–acceptor dye for OSCs.
Methods of Application
Researchers can incorporate the compound into OSC devices using techniques like solution processing or vacuum deposition. Its absorption properties, energy levels, and charge transport behavior need thorough characterization.
Results
By integrating the compound into OSCs, researchers aim to improve power conversion efficiency and stability, contributing to sustainable energy solutions .
Safety And Hazards
The safety and hazards of a compound refer to its potential effects on human health and the environment. This can include toxicity information, safety precautions for handling and storage, and disposal procedures.
Orientations Futures
Future directions for research on a compound can include potential applications, further studies to understand its properties, or the development of new synthesis methods.
I hope this general information is helpful. For more specific information on the compound “N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide”, I would recommend consulting scientific literature or databases. If you have any other questions, feel free to ask!
Propriétés
IUPAC Name |
N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-12-2-5-14(6-3-12)23-19(15-9-28(25)10-16(15)22-23)21-20(24)13-4-7-17-18(8-13)27-11-26-17/h2-8H,9-11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKVKSDIJFPWIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2964200.png)

![ethyl 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2964204.png)


![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-methylbenzyl)propanamide](/img/structure/B2964214.png)
![2-(3,4-dimethylphenyl)-5-[3-oxo-3-(pyrrolidin-1-yl)propyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2964215.png)